molecular formula C19H18ClNO4 B7018437 N-(1,3-benzodioxol-5-yl)-4-(4-chlorophenyl)oxane-4-carboxamide

N-(1,3-benzodioxol-5-yl)-4-(4-chlorophenyl)oxane-4-carboxamide

Cat. No.: B7018437
M. Wt: 359.8 g/mol
InChI Key: YVQGWSFVCDKIDG-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-(4-chlorophenyl)oxane-4-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of a benzodioxole ring, a chlorophenyl group, and an oxane carboxamide moiety, which contribute to its distinct chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

    Step 1: Synthesis of the benzodioxole ring involves the cyclization of catechol with formaldehyde under acidic conditions.

    Step 2: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using chlorobenzene and an appropriate acyl chloride.

    Step 3: The oxane ring is formed through an intramolecular cyclization reaction, typically involving a nucleophilic substitution mechanism.

    Step 4: The final carboxamide group is introduced by reacting the oxane derivative with an amine under mild conditions.

Industrial Production Methods:

  • Industrial synthesis often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids are used to enhance reaction rates and selectivity.

Types of Reactions:

    Oxidation: The benzodioxole ring can undergo oxidation to form quinone derivatives.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under hydrogenation conditions.

    Substitution: The oxane ring can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.

Major Products:

  • Oxidation products include quinone derivatives.
  • Reduction products include dechlorinated phenyl derivatives.
  • Substitution products vary depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Serves as a precursor for various heterocyclic compounds.

Biology:

  • Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(4-chlorophenyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4/c20-14-3-1-13(2-4-14)19(7-9-23-10-8-19)18(22)21-15-5-6-16-17(11-15)25-12-24-16/h1-6,11H,7-10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQGWSFVCDKIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)Cl)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The benzodioxole ring can interact with active sites of enzymes, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions. The oxane carboxamide moiety can form hydrogen bonds with target molecules, stabilizing the compound’s binding.

Comparison with Similar Compounds

    N-(1,3-benzodioxol-5-yl)-4-phenyl-oxane-4-carboxamide: Lacks the chlorine atom, resulting in different reactivity and binding properties.

    N-(1,3-benzodioxol-5-yl)-4-(4-methylphenyl)oxane-4-carboxamide: Contains a methyl group instead of a chlorine atom, affecting its hydrophobic interactions and overall stability.

Uniqueness:

  • The presence of the chlorophenyl group in N-(1,3-benzodioxol-5-yl)-4-(4-chlorophenyl)oxane-4-carboxamide enhances its reactivity and binding affinity compared to similar compounds without the chlorine atom. This makes it a valuable compound for specific applications in medicinal chemistry and material science.

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